

Preclinical Profile of J-104129: A Comparative Review with Established Bronchodilators

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for **J-104129**, a novel M3 muscarinic receptor antagonist, alongside other widely recognized bronchodilators. The information is compiled from publicly available preclinical studies to offer an objective comparison of their pharmacological properties.

Executive Summary

J-104129 is a potent and highly selective antagonist of the M3 muscarinic receptor, a key target in the regulation of airway smooth muscle tone. Preclinical data demonstrate its significant potential as a bronchodilator. This guide presents available quantitative data on **J-104129** in comparison to other muscarinic receptor antagonists (tiotropium, ipratropium) and beta-2 adrenergic agonists (salmeterol, formoterol) to aid in the evaluation of its preclinical profile.

Data Presentation

The following tables summarize the key preclinical pharmacological data for **J-104129** and comparator bronchodilators. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental protocols.

Table 1: In Vitro Receptor Binding and Potency of Muscarinic Antagonists



Compound	Receptor	Species	Assay Type	Value	Unit
J-104129	M3	Human	Ki	4.2	nM
M2	Human	Ki	490	nM	
M1	Human	Ki	19	nM	_
M3 (ACh- induced contraction)	Rat (Trachea)	КВ	3.3	nM	
Tiotropium	M1, M2, M3	Human	Ki	~1-3	nM
Ipratropium	M3 (ACh- induced bronchoconst riction)	Rat (Lung)	pA2	8.39	-

Ki: Inhibitor constant, a measure of binding affinity. A lower Ki indicates higher affinity. KB: Dissociation constant of a competitive antagonist, a measure of potency. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: In Vivo Efficacy of Bronchodilators in Animal Models of Bronchoconstriction

Compoun d	Animal Model	Bronchoc onstrictor	Route of Administr ation	Efficacy Metric	Value	Unit
J-104129	Rat	Acetylcholi ne	Oral	ED50	0.58	mg/kg
Salmeterol	Rat	Acetylcholi ne	Intravenou s	% Inhibition	~44	%
Formoterol	Guinea Pig	Acetylcholi ne	Tracheal Superfusio n	Significant Antagonis m	-	-



ED50: The dose of a drug that produces 50% of its maximal effect.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of preclinical data. Below are representative experimental protocols for assessing bronchodilator activity.

In Vitro Assays

Receptor Binding Assays (for J-104129):

- Objective: To determine the binding affinity of the test compound to specific receptor subtypes.
- · Methodology:
 - Cell membranes expressing recombinant human muscarinic receptors (M1, M2, M3) are prepared.
 - Membranes are incubated with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine)
 and varying concentrations of the test compound.
 - After incubation, the bound and free radioligand are separated by filtration.
 - The radioactivity of the filters is measured using a scintillation counter.
 - The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
 - The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Isolated Tissue Assays (Organ Bath):

- Objective: To assess the functional antagonist activity of a compound on smooth muscle contraction.
- Methodology:



- Tracheal rings are isolated from rats and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
- The tissues are connected to isometric force transducers to record changes in tension.
- A cumulative concentration-response curve to a contractile agonist (e.g., acetylcholine) is established.
- The tissues are then incubated with the antagonist (e.g., J-104129) for a specific period.
- A second concentration-response curve to the agonist is then performed in the presence of the antagonist.
- The antagonist's potency is determined by the rightward shift in the agonist's concentration-response curve and is often expressed as a KB value.[1]

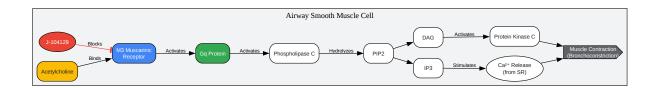
In Vivo Assays

Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats:

- Objective: To evaluate the in vivo efficacy of a bronchodilator.
- Methodology:
 - Rats are anesthetized, and a tracheal cannula is inserted for artificial ventilation.
 - A catheter is placed in a jugular vein for drug administration.
 - Bronchoconstriction is measured as an increase in pulmonary inflation pressure.
 - A baseline bronchoconstriction is induced by an intravenous injection of acetylcholine.
 - The test compound (e.g., J-104129) is administered orally or intravenously.
 - Acetylcholine challenges are repeated at various time points after drug administration.
 - The inhibitory effect of the test compound on acetylcholine-induced bronchoconstriction is calculated, and the ED50 is determined.[1]



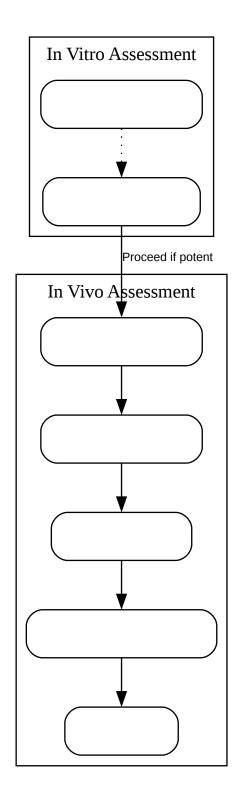
Mandatory Visualization Signaling Pathways and Experimental Workflows



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Caption: Signaling pathway of M3 muscarinic receptor antagonism.





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Caption: Preclinical experimental workflow for a bronchodilator.



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References

- 1. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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